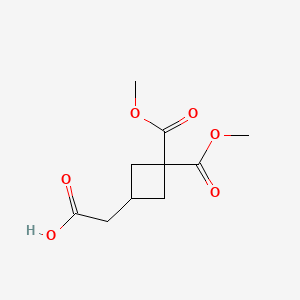
2-(3,3-Bis(methoxycarbonyl)cyclobutyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,3-Bis(methoxycarbonyl)cyclobutyl)acetic acid is an organic compound with a unique cyclobutyl ring structure substituted with methoxycarbonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Bis(methoxycarbonyl)cyclobutyl)acetic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of cyclobutanone derivatives, which are reacted with methoxycarbonylating agents in the presence of a base to form the desired product. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. Flow microreactor systems have been developed to introduce tert-butoxycarbonyl groups efficiently, which can be adapted for the methoxycarbonylation of cyclobutyl derivatives .
Análisis De Reacciones Químicas
Types of Reactions
2-(3,3-Bis(methoxycarbonyl)cyclobutyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or other reduced derivatives.
Substitution: The methoxycarbonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-(3,3-Bis(methoxycarbonyl)cyclobutyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclobutyl derivatives.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(3,3-Bis(methoxycarbonyl)cyclobutyl)acetic acid involves its interaction with specific molecular targets. The methoxycarbonyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The cyclobutyl ring provides a rigid framework that can affect the overall conformation and activity of the molecule .
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Methoxycarbonylcyclobutyl)acetic acid: Lacks one methoxycarbonyl group, resulting in different reactivity and properties.
Cyclobutylacetic acid: A simpler structure without methoxycarbonyl groups, used for comparison in studies of steric and electronic effects.
Uniqueness
2-(3,3-Bis(methoxycarbonyl)cyclobutyl)acetic acid is unique due to its dual methoxycarbonyl substitution, which imparts distinct chemical and physical properties. This makes it a valuable compound for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C10H14O6 |
|---|---|
Peso molecular |
230.21 g/mol |
Nombre IUPAC |
2-[3,3-bis(methoxycarbonyl)cyclobutyl]acetic acid |
InChI |
InChI=1S/C10H14O6/c1-15-8(13)10(9(14)16-2)4-6(5-10)3-7(11)12/h6H,3-5H2,1-2H3,(H,11,12) |
Clave InChI |
ZNRTWMNYJNIHPA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(CC(C1)CC(=O)O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



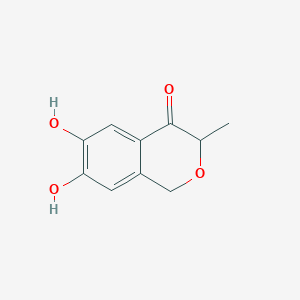
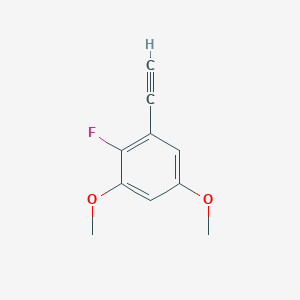
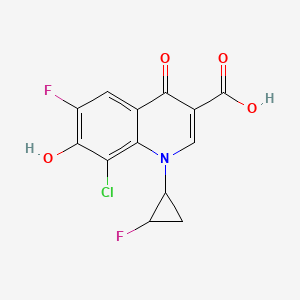

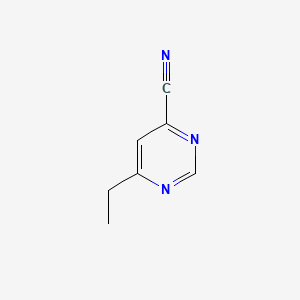
![2-(2-hexylsulfanylbenzimidazol-1-yl)-N-[2-(4-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B14886817.png)
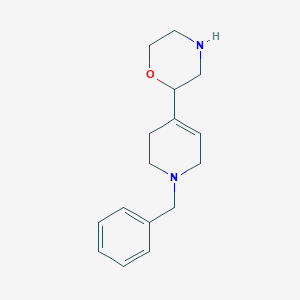
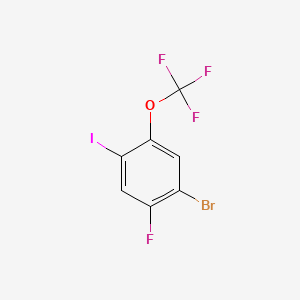
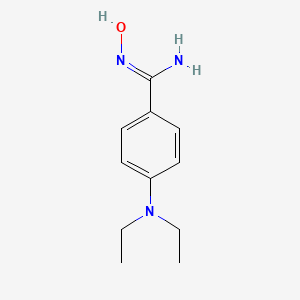
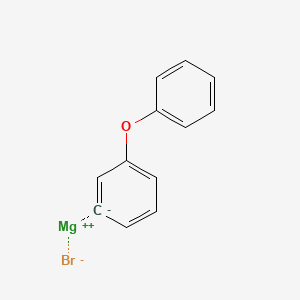
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]glycinamide](/img/structure/B14886862.png)
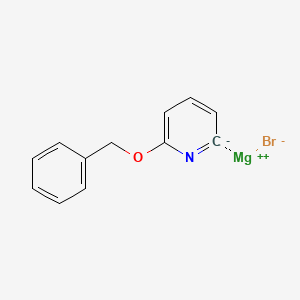
![1-[(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-3,3-dimethylbutan-2-one](/img/structure/B14886873.png)
